molecular formula C17H12F4N4O B2845681 (Z)-3-(2-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide CAS No. 2035004-22-7

(Z)-3-(2-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide

Cat. No.: B2845681
CAS No.: 2035004-22-7
M. Wt: 364.304
InChI Key: NTJCIHDMDATVAN-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-Fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring a Z-configured α,β-unsaturated carbonyl group, a 2-fluorophenyl substituent, and a fused [1,2,4]triazolo[4,3-a]pyridine core with a trifluoromethyl group at position 6.

Properties

IUPAC Name

(Z)-3-(2-fluorophenyl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O/c18-13-6-2-1-4-11(13)7-8-15(26)22-10-14-23-24-16-12(17(19,20)21)5-3-9-25(14)16/h1-9H,10H2,(H,22,26)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJCIHDMDATVAN-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Fluorophenyl vs. Other Aromatic Groups

The target compound’s 2-fluorophenyl group contrasts with analogs like (Z)-3-(4-fluorophenyl)-N-propylacrylamide derivatives (e.g., compounds 2512 and 2412), which feature 4-fluorophenyl or 4-methoxyphenyl substituents . For instance, compound 2412 (4-fluorophenyl with 4-methoxystyryl) exhibits a melting point of 199–200°C and IR absorption at 3285 cm⁻¹ (N–H stretch), suggesting strong intermolecular hydrogen bonding .

Trifluoromethyl vs. Non-Fluorinated Groups

The trifluoromethyl group on the triazolo-pyridine ring is a key distinction from compounds like 1531, which incorporates a morpholinoethyl side chain . Similar trifluoromethylated heterocycles, such as those in , were synthesized via fluoroacylation to exploit these properties .

Heterocyclic Core Modifications

[1,2,4]Triazolo[4,3-a]Pyridine vs. Simpler Triazoles

The fused triazolo-pyridine system in the target compound differs from non-fused triazole derivatives like 11g, which features a 1,2,3-triazole side chain attached to a pyridine ring . Fused systems often exhibit enhanced rigidity and π-π stacking capabilities, which could improve target engagement compared to flexible side chains.

Pyridine vs. Pyrazine Derivatives

Compound 194 in incorporates a pyrazine ring instead of pyridine, demonstrating the versatility of nitrogen-rich heterocycles in modulating solubility and electronic properties . The target compound’s pyridine core may offer better bioavailability due to reduced polarity.

Acrylamide Linker Configuration

The Z-configuration of the acrylamide moiety distinguishes the target compound from E-configured analogs like 4312, which contains a 3-(4-chlorophenyl)acrylamido group .

Physical and Spectral Properties

Compound Melting Point (°C) IR (νmax, cm⁻¹) LC/MS (m/z) Reference
2412 199–200 3285 (N–H), 1649 (C=O) N/A
1531 N/A N/A 336 (M+1)
10 (Propynyloxy) N/A N/A N/A

The target compound’s trifluoromethyl group would likely reduce its melting point compared to 2412 due to increased hydrophobicity. LC/MS data for analogs like 1531 (m/z 336) suggest that the target compound’s molecular ion would appear at m/z ~400–450 .

Q & A

Q. Basic Characterization Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the (Z)-stereochemistry of the acrylamide group and the substitution pattern on the triazolopyridine ring. For instance, coupling constants (J ≈ 12–14 Hz for trans-olefins vs. lower values for cis) help distinguish stereoisomers .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula, particularly for the trifluoromethyl group (e.g., m/z peaks corresponding to CF₃ fragments) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated in structurally related triazolopyrimidines .

What preliminary assays are recommended to assess its biological activity?

Q. Initial Screening Protocol :

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the triazolopyridine scaffold’s affinity for ATP-binding pockets. Use fluorogenic substrates (e.g., ATP-competitive ELISA) at concentrations of 1–100 µM .
  • Cellular Viability Assays : Employ MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
  • Solubility Testing : Pre-screen in PBS or cell culture media using UV-Vis spectroscopy to ensure compound stability .

How can reaction yields be optimized during scale-up synthesis?

Q. Advanced Reaction Engineering :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require switching to THF in later stages to avoid side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Pd-based catalysts for coupling steps. For example, Pd(PPh₃)₄ improves cross-coupling efficiency in triazolopyridine systems .
  • Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles to minimize decomposition of thermally sensitive intermediates .

What advanced techniques confirm the (Z)-stereochemistry of the acrylamide group?

Q. Stereochemical Analysis :

  • NOESY NMR : Nuclear Overhauser effects between the acrylamide β-proton and the 2-fluorophenyl ring confirm the (Z)-configuration .
  • Vibrational Circular Dichroism (VCD) : Provides chiral center analysis in asymmetric acrylamide derivatives, complementing X-ray data .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict energy minima for (Z) vs. (E) isomers, validated against experimental NMR shifts .

How to design structure-activity relationship (SAR) studies for this compound?

Q. SAR Methodology :

  • Core Modifications : Synthesize analogs with variations in the triazolopyridine ring (e.g., replacing CF₃ with Cl or CH₃) to evaluate electronic effects on bioactivity .
  • Substituent Scanning : Introduce electron-withdrawing groups (e.g., NO₂) on the 2-fluorophenyl ring to assess impact on target binding .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the acrylamide carbonyl) .

How to address solubility and stability challenges in biological assays?

Q. Formulation Strategies :

  • Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (Poloxamer 407) to enhance aqueous solubility .
  • Lyophilization : Prepare lyophilized powders for long-term storage, reconstituted in DMSO/PBS mixtures .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

How to resolve contradictions in bioassay data across different studies?

Q. Data Discrepancy Analysis :

  • Assay Reprodubility : Verify cell line authentication (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out rapid inactivation in certain models .
  • Off-Target Screening : Use proteome profiling (e.g., KINOMEscan) to identify unintended targets causing variable results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.